molecular formula C8H9N3O B8527880 2-Amino-6-methoxymethyl-nicotinonitrile

2-Amino-6-methoxymethyl-nicotinonitrile

Cat. No. B8527880
M. Wt: 163.18 g/mol
InChI Key: HYJPSEVGGIQIJP-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

2-Amino-6-methoxymethyl-nicotinamide (90 mg) described in Manufacturing Example 6-1 and phosphorus oxychloride (3.0 g) were stirred for 0.5 hour at 100° C. The reaction solution was added to 0° C. dilute aqueous sodium hydroxide and then extracted with ethyl acetate. The organic layer was concentrated and the residue was purified with silica gel chromatography (ethyl acetate) to obtain the titled compound (40 mg).
Name
2-Amino-6-methoxymethyl-nicotinamide
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O.P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>>[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]#[N:6] |f:2.3|

Inputs

Step One
Name
2-Amino-6-methoxymethyl-nicotinamide
Quantity
90 mg
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=N1)COC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred for 0.5 hour at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=N1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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